Cas no 14663-46-8 (3-Amino-4(3H)-quinazolinone)

3-Amino-4(3H)-quinazolinone is a heterocyclic organic compound featuring a quinazolinone core with an amino substituent at the 3-position. This structure imparts significant versatility in synthetic chemistry, particularly as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and biologically active compounds. Its reactive amino group enables facile functionalization, making it valuable for constructing complex molecular frameworks. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its utility in medicinal chemistry is underscored by its role in developing compounds with potential therapeutic applications, including antimicrobial and antitumor agents. The well-defined crystalline form further enhances its suitability for precise synthetic applications.
3-Amino-4(3H)-quinazolinone structure
3-Amino-4(3H)-quinazolinone structure
Product Name:3-Amino-4(3H)-quinazolinone
CAS No:14663-46-8
MF:C8H7N3O
MW:161.160681009293
CID:49897
PubChem ID:63125
Update Time:2025-10-12

3-Amino-4(3H)-quinazolinone Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4(3H)-quinazolinone
    • 3-aminoquinazolin-4(3H)-one
    • 3-aminoquinazolin-4-one
    • 3-amino-3,4-dihydroquinazolin-4-one
    • 3-Amino-3H-chinazolin-4-on
    • 3-amino-3H-quinazolin-4-one
    • 3-amino-4-oxo-3,4-dihydroquinazoline
    • 3-amino-4(3h)-quinazolinon
    • 3-AMINO-4(3H)-QUINAZOLINONE 97
    • 3-Amino-3,4-dihydroquinazoline-4-one
    • SCHEMBL3190592
    • XZRJWCFKYOZVIH-UHFFFAOYSA-N
    • Z56800661
    • NSC 113673
    • Oprea1_202754
    • 5-24-03-00046 (Beilstein Handbook Reference)
    • DTXSID20163424
    • 14663-46-8
    • A18212
    • NSC59161
    • MFCD01038386
    • FT-0738961
    • NSC-59161
    • HMS1721J10
    • AKOS000312975
    • 4(3H)-Quinazolinone, 3-amino-
    • NSC-113673
    • 3-Amino-4(3H)-quinazolone
    • 3-amino-4(3H)quinazolinone
    • BRN 0131407
    • 3-Amino-4(3H)-quinazolinone, 97%
    • EA-0822
    • EN300-11169
    • CS-0222566
    • NSC113673
    • J-511734
    • DB-063674
    • G29742
    • 4(3H)-Quinazolinone,3-amino-
    • STL195364
    • MDL: MFCD01038386
    • Inchi: 1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2
    • InChI Key: XZRJWCFKYOZVIH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=CN1N

Computed Properties

  • Exact Mass: 161.05900
  • Monoisotopic Mass: 161.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 209-213 °C (lit.)
  • PSA: 60.91000
  • LogP: 0.69150
  • Solubility: Not available

3-Amino-4(3H)-quinazolinone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: S26
  • RTECS:VA2330000
  • Hazardous Material Identification: Xn
  • Safety Term:S26-36/37
  • Risk Phrases:R36/38

3-Amino-4(3H)-quinazolinone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Amino-4(3H)-quinazolinone Pricemore >>

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3-Amino-4(3H)-quinazolinone Related Literature

  • 1. Aziridination of alkenes using 2-substituted-3-acetoxyamino-quinazolin-4(3H?)-ones: changes in transition state geometry resulting from addition of trifluoroacetic acid or by an electron-withdrawing 2-substituent
    Robert S. Atkinson,Sabri Ulukanli J. Chem. Soc. Perkin Trans. 2 1999 771
  • 2. Intramolecular reactions of N-nitrenes with alkenes
    Robert S. Atkinson,John R. Malpass,Karen L. Skinner,Katherine L. Woodthorpe J. Chem. Soc. Perkin Trans. 1 1984 1905
  • 3. Regiospecific electrophilic substitution of aminoquinazolinones: directed lithiation of 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones
    Keith Smith,Gamal A. El-Hiti,Mohamed A. Abdo,Mohamed F. Abdel-Megeed J. Chem. Soc. Perkin Trans. 1 1995 1029
  • 4. Intramolecular reactions of N-nitrenes: oxidation of 3-amino-2-(2,4-dimethoxyphenylethyl)quinazolin-4(3H)-ones
    Robert S. Atkinson,Nagwa A. Gawad J. Chem. Soc. Perkin Trans. 1 1985 335
  • 5. Intramolecular reactions of N-nitrenes: description of the transition state geometry for addition to alkenes
    Robert S. Atkinson,Michael J. Grimshire J. Chem. Soc. Perkin Trans. 1 1987 1135

Additional information on 3-Amino-4(3H)-quinazolinone

Introduction to 3-Amino-4(3H)-quinazolinone (CAS No. 14663-46-8)

3-Amino-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone family, characterized by its nitrogen-containing fused ring system. This compound, identified by its Chemical Abstracts Service (CAS) number 14663-46-8, has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. The presence of both amino and carbonyl functional groups in its molecular structure makes it a valuable scaffold for further chemical modifications and derivatization, enabling the development of novel therapeutic agents.

The quinazolinone core is a well-documented motif in drug discovery, with numerous derivatives exhibiting pharmacological properties ranging from anticancer to antimicrobial effects. The specific arrangement of functional groups in 3-amino-4(3H)-quinazolinone contributes to its unique reactivity and interaction with biological targets. This compound has been extensively studied for its role as an intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 3-amino-4(3H)-quinazolinone interacts with biological systems. Studies have shown that the amino group at the 3-position can form hydrogen bonds with key residues in protein targets, while the quinazolinone ring itself provides a hydrophobic pocket suitable for binding to aromatic residues. This dual functionality has made it a popular choice for designing small-molecule inhibitors that disrupt aberrant signaling pathways involved in diseases such as leukemia and rheumatoid arthritis.

In addition to its applications in drug development, 3-amino-4(3H)-quinazolinone has been explored for its potential role in material science. Its ability to form stable complexes with metal ions has led to research into its use as a ligand in catalytic systems. These complexes have shown promise in facilitating various organic transformations, including cross-coupling reactions and oxidation processes, which are essential in industrial chemical synthesis.

The synthesis of 3-amino-4(3H)-quinazolinone typically involves multi-step organic reactions, starting from readily available precursors such as anthranilic acid or 2-aminothiophene-3-carboxylic acid. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and improve yields through catalytic processes and solvent-free reactions. Advances in flow chemistry have also enabled the efficient production of this compound on a larger scale, making it more accessible for research and industrial applications.

One of the most compelling aspects of 3-amino-4(3H)-quinazolinone is its role as a building block for more complex pharmacophores. By incorporating additional functional groups or altering the substitution pattern on the quinazolinone ring, chemists can tailor the compound’s biological activity to target specific diseases or conditions. For instance, modifications at the 6-position can enhance binding affinity to certain enzymes or receptors, while side chains can be designed to improve solubility or metabolic stability.

The pharmacological profile of 3-amino-4(3H)-quinazolinone has been further investigated through preclinical studies using cell-based assays and animal models. These studies have revealed promising results in inhibiting the activity of tyrosine kinases, which are overactive in many cancers. The compound’s ability to selectively inhibit these kinases without significant toxicity makes it an attractive candidate for further clinical development. Additionally, its interaction with DNA repair enzymes has been explored, suggesting potential applications in chemotherapy regimens that target tumor cells with damaged DNA.

Recent research has also highlighted the importance of understanding the metabolic fate of 3-amino-4(3H)-quinazolinone to optimize its therapeutic efficacy and safety profile. Studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have identified key metabolites formed after administration, providing insights into how the body processes this compound. This information is crucial for designing derivatives that exhibit improved pharmacokinetic properties, such as longer half-life or reduced clearance rates.

The future direction of research on 3-amino-4(3H)-quinazolinone is likely to focus on expanding its applications into new therapeutic areas and developing innovative synthetic strategies. Collaborations between academia and industry are expected to drive the discovery of novel derivatives with enhanced biological activity and improved drug-like properties. Furthermore, computational methods will continue to play a vital role in predicting the behavior of this compound and its derivatives within complex biological systems.

In conclusion, 3-amino-4(3H)-quinazolinone (CAS No. 14663-46-8) represents a fascinating compound with broad utility across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable scaffold for drug development, while its interactions with metal ions offer opportunities for catalytic applications. As research progresses, this molecule is poised to contribute significantly to advancements in medicine and industrial chemistry.

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